molecular formula C20H13FN4O4 B11241935 N-(2-cyano-4-nitrophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

N-(2-cyano-4-nitrophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11241935
M. Wt: 392.3 g/mol
InChI Key: UZAKJOJCJSOYLQ-UHFFFAOYSA-N
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Description

N-(2-CYANO-4-NITROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes cyano, nitro, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYANO-4-NITROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and halogenation processes. The use of metal-promoted tandem nitration and halogenation has been reported as an efficient method for synthesizing similar compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2-CYANO-4-NITROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while oxidation of the cyano group can produce a carboxylic acid .

Scientific Research Applications

N-(2-CYANO-4-NITROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-CYANO-4-NITROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially affecting enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H13FN4O4

Molecular Weight

392.3 g/mol

IUPAC Name

N-(2-cyano-4-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C20H13FN4O4/c21-15-4-1-3-13(9-15)12-24-8-2-5-17(20(24)27)19(26)23-18-7-6-16(25(28)29)10-14(18)11-22/h1-10H,12H2,(H,23,26)

InChI Key

UZAKJOJCJSOYLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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